molecular formula C7H9NO2S B1212514 Tizoprolic acid CAS No. 30709-69-4

Tizoprolic acid

Cat. No.: B1212514
CAS No.: 30709-69-4
M. Wt: 171.22 g/mol
InChI Key: IOSZDNOGOPHEPH-UHFFFAOYSA-N
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Preparation Methods

The preparation of Tizoprolic acid involves a multi-step synthetic process. One common method includes the reaction of 4-(2-chloroethoxy) benzoic acid with 4,5-dimethyl-thiazole, followed by hydrogenation reduction using a sodium methanol solution . This process results in the formation of this compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tizoprolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tizoprolic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tizoprolic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting lipolysis, the breakdown of lipids, thereby reducing the levels of free fatty acids and ketones in the blood. This action is mediated through its binding to specific receptors and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Tizoprolic acid can be compared with other similar compounds, such as:

This compound stands out due to its specific anti-lipolytic properties and its potential use in regulating metabolic pathways, making it a unique compound in its class.

Properties

IUPAC Name

2-propyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-3-6-8-4-5(11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSZDNOGOPHEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057709
Record name Tizoprolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30709-69-4
Record name Tizoprolic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tizoprolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIZOPROLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGT0G37N5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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